3-(2-Methoxy-5-methylphenyl)-1-propene
Description
3-(2-Methoxy-5-methylphenyl)-1-propene is an aromatic olefin featuring a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 5-position of the phenyl ring, attached to a propene chain. This compound serves as a critical intermediate in organic synthesis, notably in the production of tolterodine, a pharmaceutical agent used to treat overactive bladder. The synthesis involves reducing 3-(2-methoxy-5-methylphenyl)-3-phenyl propionic acid to form 3-(2-methoxy-5-methylphenyl)-3-phenyl propanol, highlighting its role in multi-step pharmaceutical processes .
Properties
IUPAC Name |
1-methoxy-4-methyl-2-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-5-10-8-9(2)6-7-11(10)12-3/h4,6-8H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQQWFHFQLTZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324525 | |
| Record name | 1-Methoxy-4-methyl-2-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55469-26-6 | |
| Record name | 55469-26-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methoxy-4-methyl-2-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-methylphenyl)-1-propene typically involves the alkylation of 2-methoxy-5-methylphenol with an appropriate alkylating agent under basic conditions. The reaction can be carried out using reagents such as potassium carbonate and a suitable solvent like acetone. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring helps in maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-5-methylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3-(2-Methoxy-5-methylphenyl)propanoic acid.
Reduction: Formation of 3-(2-Methoxy-5-methylphenyl)propane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Methoxy-5-methylphenyl)-1-propene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-5-methylphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the phenyl ring contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
2-Bromo-3-(2-methoxy-5-methylphenyl)-1-propene
- Structural Features : Incorporates a bromine atom at the 2-position of the propene chain (CAS: 951894-84-1).
- Molecular Weight : 241.13 g/mol (vs. ~162 g/mol for the parent compound, estimated based on formula).
- Reactivity : The bromine substituent enhances electrophilic reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki or Heck reactions).
- Purity : 97% (typical for halogenated derivatives).
- Applications : Used in synthetic organic chemistry for introducing aryl-alkene motifs. Discontinued status suggests challenges in synthesis or stability .
3-(4-n-Butoxy-3-chlorophenyl)-1-propene
- Structural Features : Replaces methoxy and methyl groups with a bulkier n-butoxy (-OC₄H₉) and chloro (-Cl) substituent.
- Steric and Electronic Effects : The butoxy group increases steric hindrance, while the chloro group acts as an electron-withdrawing substituent, altering electronic density and reaction pathways.
- Applications : Likely used in materials science or as a building block for complex ethers. Discontinued status limits current use .
1-(2-Methoxy-5-methylphenyl)-N-methylmethanamine Hydrochloride
- Structural Features : Replaces the propene chain with an N-methylmethanamine group, forming a hydrochloride salt.
- Solubility : Enhanced water solubility due to the ionic nature of the hydrochloride salt.
- Applications : Pharmaceutical applications, such as a precursor for bioactive molecules. Purity: 97% .
1-(2-Hydroxy-5-methoxyphenyl)-3-methylbut-2-en-1-one
- Structural Features: Features a hydroxyl (-OH) and methoxy group on the phenyl ring, with a ketone and isoprenoid chain.
- Reactivity : The hydroxyl group enables hydrogen bonding, influencing crystallinity and solubility.
- Applications: Potential use in natural product synthesis or as a ligand in coordination chemistry .
Key Research Findings
- Substituent Effects :
- Synthetic Utility : The parent compound’s discontinued status highlights reliance on alternative routes, such as brominated derivatives for functionalization .
- Pharmaceutical Relevance : Structural analogs with amine or hydroxyl groups show broader bioactivity, underscoring the importance of functional group diversity .
Biological Activity
3-(2-Methoxy-5-methylphenyl)-1-propene, also known as C11H14O , is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a propene backbone with a methoxy-substituted aromatic ring. Its molecular formula is , and it has a molecular weight of 174.23 g/mol. The compound's structural characteristics contribute to its biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, derivatives of methoxy-substituted phenyl compounds have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Compounds in this class have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
- Antioxidant Properties : The presence of methoxy groups in the aromatic ring may enhance the antioxidant capacity of the compound, contributing to its protective effects against oxidative stress .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial resistance.
- Modulation of Signaling Pathways : It could affect various signaling pathways related to cell proliferation and apoptosis.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several methoxy-substituted phenyl compounds, including this compound. The results indicated that this compound exhibited significant inhibition against E. coli with a Minimum Inhibitory Concentration (MIC) of 0.0195 mg/mL .
Anti-inflammatory Research
Another investigation focused on the anti-inflammatory potential of related compounds, revealing that those with similar structural motifs effectively reduced inflammation markers in vitro .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Type | Antimicrobial Activity (MIC mg/mL) | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Methoxy-substituted phenyl | 0.0195 (E. coli) | Yes |
| 3-(4-Methoxyphenyl)-1-propene | Methoxy-substituted phenyl | 0.025 (S. aureus) | Moderate |
| 4-(Methoxyphenyl)-acrylamide | Acrylamide derivative | 0.0048 (B. mycoides) | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
